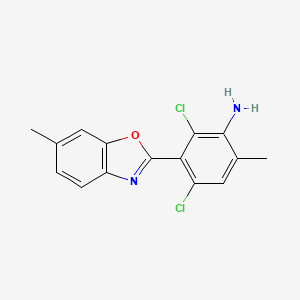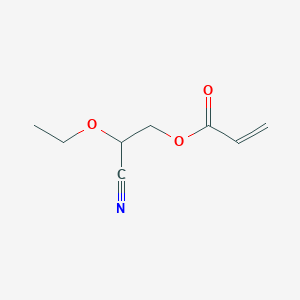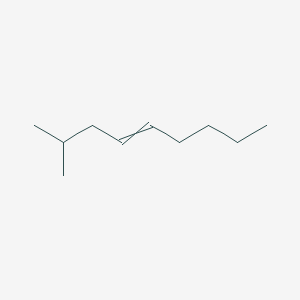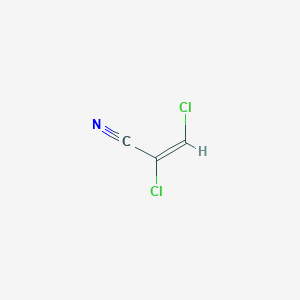![molecular formula C12H23N3O2 B13806694 1-Piperidineacetamide,N-[[(1,1-dimethylethyl)amino]carbonyl]-(9CI)](/img/structure/B13806694.png)
1-Piperidineacetamide,N-[[(1,1-dimethylethyl)amino]carbonyl]-(9CI)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Piperidineacetamide,N-[[(1,1-dimethylethyl)amino]carbonyl]-(9CI) is a chemical compound with a complex structure that includes a piperidine ring, an acetamide group, and a tert-butyl carbamate group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Piperidineacetamide,N-[[(1,1-dimethylethyl)amino]carbonyl]-(9CI) typically involves multiple steps, starting with the preparation of the piperidine ring, followed by the introduction of the acetamide group, and finally the addition of the tert-butyl carbamate group. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced monitoring techniques ensures consistent quality and adherence to safety standards.
化学反応の分析
Types of Reactions
1-Piperidineacetamide,N-[[(1,1-dimethylethyl)amino]carbonyl]-(9CI) can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide, potassium permanganate, and chromium trioxide. Conditions may involve acidic or basic environments and controlled temperatures.
Reduction: Common reagents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation. Conditions often involve inert atmospheres and low temperatures.
Substitution: Common reagents include alkyl halides, acyl chlorides, and amines. Conditions may involve solvents like dichloromethane or tetrahydrofuran and specific catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, reduction may yield alcohols or amines, and substitution may yield various derivatives with modified functional groups.
科学的研究の応用
1-Piperidineacetamide,N-[[(1,1-dimethylethyl)amino]carbonyl]-(9CI) has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential effects on biological systems, including its interactions with proteins and enzymes.
Medicine: Investigated for its potential therapeutic properties, including its ability to modulate biological pathways and its potential as a drug candidate.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
作用機序
The mechanism of action of 1-Piperidineacetamide,N-[[(1,1-dimethylethyl)amino]carbonyl]-(9CI) involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biological pathways, leading to changes in cellular function and activity. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
1-Piperidineacetamide,N-[[(1,1-dimethylethyl)amino]carbonyl]-(9CI) can be compared with other similar compounds, such as:
1-Piperidineacetamide derivatives: These compounds share the piperidineacetamide core structure but differ in their substituents, leading to variations in their chemical properties and applications.
N-tert-Butyl carbamates: These compounds share the tert-butyl carbamate group but differ in their core structures, resulting in different reactivity and uses.
特性
分子式 |
C12H23N3O2 |
|---|---|
分子量 |
241.33 g/mol |
IUPAC名 |
N-(tert-butylcarbamoyl)-2-piperidin-1-ylacetamide |
InChI |
InChI=1S/C12H23N3O2/c1-12(2,3)14-11(17)13-10(16)9-15-7-5-4-6-8-15/h4-9H2,1-3H3,(H2,13,14,16,17) |
InChIキー |
SNINDDLEGPUENO-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)NC(=O)NC(=O)CN1CCCCC1 |
溶解性 |
>36.2 [ug/mL] (The mean of the results at pH 7.4) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(2-Ethoxy-2-oxoethyl)thio]pentanoic acid ethyl ester](/img/structure/B13806622.png)

![2-[Carboxymethylsulfanyl-[2-(6-methylheptoxy)-2-oxoethyl]sulfanylphosphanyl]sulfanylacetic acid](/img/structure/B13806647.png)

![2-Isopropyl-[1,3]oxathiepane](/img/structure/B13806657.png)

![(2S)-2-[(3-amino-2-hydroxypropyl)amino]propanoic acid](/img/structure/B13806665.png)
![2,9-Dimethylquino[2,3-b]acridine-6,7,13,14(5h,12h)-tetrone](/img/structure/B13806666.png)

![(R)-[(2S,4S,5S)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;sulfuric acid;heptahydrate](/img/structure/B13806674.png)



![N-[9-[(2R,4S,5R)-4-hydroxy-5-[[(3-methoxyphenyl)-(4-methoxyphenyl)-phenylmethoxy]methyl]oxolan-2-yl]purin-6-yl]-2-phenoxyacetamide](/img/structure/B13806698.png)
